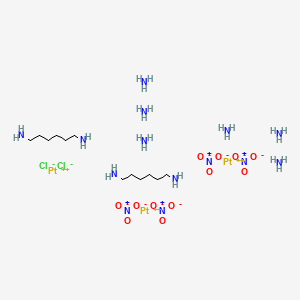
Triplatin tetranitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
The synthesis of Triplatin Tetranitrate involves the coordination of platinum centers with amine ligands. The compound is formed by bridging two platinating units with a linker, specifically [trans-Pt(NH3)2]m-[H2N(CH2)6NH2]2. This central unit does not contribute to coordinative DNA binding but incorporates into the linker backbone a charge and hydrogen-bonding capacity, which dramatically increases DNA affinity .
化学反応の分析
Hydrolysis and Activation
Triplatin tetranitrate undergoes chloride-dependent hydrolysis, a critical activation step for its biological activity.
This low intracellular chloride concentration triggers ligand substitution, enabling the platinum centers to covalently bind DNA nucleobases. The hydrolysis rate is slower than cisplatin due to the polynuclear structure, which influences its pharmacokinetics .
DNA Adduct Formation
BBR3464 forms structurally distinct DNA adducts compared to mononuclear platinum agents:
These adducts exhibit higher stability and greater distortion of DNA helicity compared to cisplatin’s 1,2-intrastrand adducts, contributing to BBR3464’s efficacy in cisplatin-resistant cancers .
Interaction with Glycosaminoglycans (GAGs)
BBR3464’s cationic charge (+4) facilitates binding to cell-surface heparan sulfate proteoglycans (HSPGs), enhancing cellular uptake:
Mechanism Steps :
-
Electrostatic interaction : Positively charged platinum complex binds negatively charged HSPGs .
-
Receptor-mediated endocytosis : Internalization via HSPG-dependent pathways increases intracellular concentration .
This dual mechanism (DNA binding + GAG interaction) distinguishes BBR3464 from neutral platinum drugs, enabling activity in cells with reduced cisplatin uptake .
Redox Reactions and Stability
BBR3464 exhibits unique redox properties due to its triplatinum core:
The complex’s stability is attributed to the bridging diamine ligands (hexamethylenediamine), which prevent reduction to Pt(0) .
Comparative Reactivity with Cisplatin
Degradation Pathways
BBR3464 undergoes limited metabolic transformation, with primary excretion via the biliary system. Key degradation products include:
-
Platinum-amine complexes : Formed via ligand exchange with glutathione (less prevalent than cisplatin due to multinuclear structure) .
-
Inert Pt species : Generated through reaction with sulfur-containing biomolecules (e.g., methionine) .
The lack of nephrotoxic metabolites correlates with its favorable renal safety profile .
科学的研究の応用
作用機序
Triplatin Tetranitrate exerts its effects primarily through its interaction with DNA. It forms long-range {Pt,Pt} cross-links with DNA, which are structurally distinct from the short-range cross-links formed by cisplatin. These cross-links prevent DNA transcription and replication, leading to apoptosis (programmed cell death). The compound’s overall charge and hydrogen-bonding capacity significantly increase its DNA affinity, affecting the charge/lipophilicity balance and further increasing the distance between the two Pt-DNA-binding coordination spheres .
類似化合物との比較
Triplatin Tetranitrate is unique among platinum-based chemotherapeutic agents due to its tri-nuclear structure and long-range DNA cross-linking ability. Similar compounds include:
Cisplatin: A mononuclear platinum compound that forms short-range DNA cross-links.
Carboplatin: Another mononuclear platinum compound with a different side effect profile compared to cisplatin.
Oxaliplatin: A platinum compound used primarily for colorectal cancer, forming different DNA adducts compared to cisplatin and carboplatin.
This compound remains the only “non-classical” platinum drug (not based on the cisplatin structure) to have entered human clinical trials .
特性
CAS番号 |
172903-00-3 |
|---|---|
分子式 |
C12H50Cl2N14O12Pt3 |
分子量 |
1238.8 g/mol |
IUPAC名 |
azane;hexane-1,6-diamine;platinum(2+);dichloride;tetranitrate |
InChI |
InChI=1S/2C6H16N2.2ClH.4NO3.6H3N.3Pt/c2*7-5-3-1-2-4-6-8;;;4*2-1(3)4;;;;;;;;;/h2*1-8H2;2*1H;;;;;6*1H3;;;/q;;;;4*-1;;;;;;;3*+2/p-2 |
InChIキー |
RMFNGLHOFHJMHN-UHFFFAOYSA-L |
SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
正規SMILES |
C(CCCN)CCN.C(CCCN)CCN.N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cl-].[Cl-].[Pt+2].[Pt+2].[Pt+2] |
同義語 |
((trans-PtCl(NH3)2)2(trans-Pt(NH3)2(NH2(CH2)6NH2)2))(NO3)4 BBR 3464 BBR-3464 BBR3464 triplatin tetranitrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















